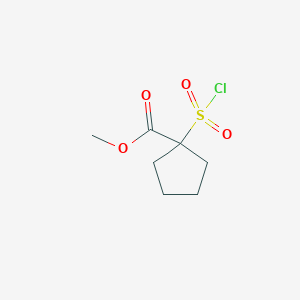

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate: is an organic compound with the molecular formula C7H11ClO4S It is a derivative of cyclopentane, featuring a chlorosulfonyl group and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with chlorosulfonic acid, followed by esterification with methanol. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: The chlorosulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom.

Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols.

Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include sulfonamides, sulfonate esters, or sulfonic acids.

Reduction Products: Alcohols or amines.

Oxidation Products: Sulfonic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.

Biology and Medicine:

Pharmaceuticals: Potential use in the development of new drugs due to its reactive functional groups.

Biochemical Research: Used in the study of enzyme mechanisms and protein modifications.

Industry:

Material Science: Utilized in the development of new materials with specific properties.

Polymer Chemistry: Acts as a monomer or comonomer in the synthesis of specialized polymers.

Wirkmechanismus

Mechanism: The compound exerts its effects through its reactive functional groups, which can interact with various molecular targets. The chlorosulfonyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophiles.

Molecular Targets and Pathways:

Enzymes: Can inhibit or modify enzyme activity by reacting with active site residues.

Proteins: Can modify protein structures through covalent bonding, affecting their function and stability.

Vergleich Mit ähnlichen Verbindungen

- Methyl 1-(chlorosulfonyl)cyclohexane-1-carboxylate

- Methyl 1-(chlorosulfonyl)cyclopentane-2-carboxylate

- Methyl 1-(chlorosulfonyl)cyclopentane-1-sulfonate

Uniqueness: Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring precise chemical modifications.

Biologische Aktivität

Methyl 1-(chlorosulfonyl)cyclopentane-1-carboxylate is an organic compound notable for its unique structure and biological activity, particularly due to the presence of the chlorosulfonyl group. This compound has garnered attention in biochemical research and pharmaceutical applications due to its ability to interact with various biological macromolecules, primarily proteins and enzymes.

Chemical Structure and Properties

The compound is characterized by a cyclopentane ring, a chlorosulfonyl group, and a methyl ester functional group. Its molecular formula is C6H9ClO3S with a molecular weight of approximately 196.65 g/mol. The chlorosulfonyl group is particularly reactive, allowing for the formation of covalent bonds with nucleophilic sites on proteins, which can lead to significant alterations in enzymatic activity and protein function.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit or modify enzyme activity by reacting with active site residues, thereby altering the enzyme's function.

- Protein Modification : It modifies protein structures through covalent bonding, affecting their stability and functionality.

The mechanism of action is largely attributed to the reactivity of the chlorosulfonyl group, which allows it to engage with various molecular targets in biological systems .

Enzyme Interactions

This compound has been studied for its interactions with several enzymes. The ability to form covalent bonds with nucleophilic residues makes it a useful tool in understanding enzyme mechanisms. For example:

- Case Study : In studies involving serine proteases, the compound was shown to effectively inhibit enzymatic activity by modifying the serine residue at the active site, leading to a decrease in substrate turnover rate.

Protein Modification Studies

The compound's reactivity also extends to various proteins beyond enzymes. Research has indicated that it can alter protein conformation and stability:

- Case Study : Experiments demonstrated that exposure of certain proteins to this compound resulted in significant changes in their tertiary structure, impacting their biological function.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally related compounds is presented below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1-(chlorosulfonyl)cyclopropane-1-carboxylate | C6H9ClO3S | Cyclopropane ring instead of cyclopentane |

| Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate | C6H9ClO3S | Different position of the chlorosulfonyl group |

| Methyl 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate | C10H10ClO3S | Contains a phenyl group instead of a cycloalkane |

This table illustrates how this compound stands out due to its specific combination of functional groups, which provide a balance of reactivity and stability that is advantageous in biochemical applications.

Applications in Research and Industry

The unique reactivity profile of this compound makes it valuable in several fields:

- Biochemical Research : It serves as a probe for studying enzyme mechanisms and protein interactions.

- Pharmaceutical Development : Its ability to modify protein structures has implications for drug design, particularly in targeting specific enzymes involved in disease processes.

Eigenschaften

IUPAC Name |

methyl 1-chlorosulfonylcyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO4S/c1-12-6(9)7(13(8,10)11)4-2-3-5-7/h2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBGEBHPMHROBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCC1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.